2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 944580-82-9; molecular formula: C₁₄H₈BrF₃N₂; molecular weight: 341.13) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 3-bromophenyl group at position 2 and a trifluoromethyl (-CF₃) group at position 5 .
Properties
CAS No. |
944580-82-9 |
|---|---|
Molecular Formula |
C14H8BrF3N2 |
Molecular Weight |
341.13 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2/c15-10-4-1-3-9(7-10)11-8-20-12(14(16,17)18)5-2-6-13(20)19-11/h1-8H |
InChI Key |
VTVQUDMTTDMDGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C(=N2)C=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Method 1: Multi-Component Reaction Using Microwave Irradiation
- Reactants :
- Arylglyoxals
- Cyclic 1,3-dicarbonyl compounds
- 2-Aminopyridines
- Conditions :
- Molecular iodine as a catalyst
- Microwave irradiation at optimized temperatures (e.g., ~120°C)
- Procedure :
- Mix the reactants in the presence of iodine.
- Heat under microwave irradiation for a short duration (~30 minutes).
- Yield :
Method 2: One-Pot Synthesis
- Reactants :
- Aminopyridine derivatives
- Brominated benzyl halides
- Formamides or DMF derivatives
- Conditions :
- Sodium hydride as a base
- Solvent: Dry tetrahydrofuran (THF)
- Procedure :
- Combine aminopyridine and brominated benzyl halide in DMF.
- Add sodium hydride portion-wise while heating at ~65°C.
- Extract the product using dichloromethane and purify via column chromatography.
- Yield :
Method 3: Nucleophilic Aromatic Substitution
- Reactants :
- Fluoroimidazo[1,2-a]pyridine derivatives
- Brominated aromatic compounds
- Conditions :
- Solvent: tert-butanol
- Base: Potassium carbonate or similar bases
- Procedure :
- React fluoroimidazo[1,2-a]pyridine with brominated aromatic compounds under basic conditions.
- Use tert-butanol to minimize competing reactions.
- Yield :
Data Table: Reaction Conditions and Yields
| Method | Reactants | Catalyst/Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Microwave-Assisted MCR | Arylglyoxals + Cyclic Dicarbonyls + Aminopyridines | Molecular iodine | None | ~120°C | ~60–80 |
| One-Pot Synthesis | Aminopyridine + Brominated Benzyl Halide + DMF DMA | Sodium hydride | Dry THF | ~65°C | ~44 |
| Nucleophilic Substitution | Fluoroimidazo[1,2-a]pyridine + Brominated Aromatics | Potassium carbonate | tert-butanol | Room temp | ~70–85 |
Notes on Optimization
Solvent Selection :
Using non-nucleophilic solvents like tert-butanol reduces side reactions and improves yield in nucleophilic aromatic substitution methods.Catalyst Efficiency :
Microwave-assisted synthesis enhances reaction rates and selectivity compared to conventional heating.Purification Techniques : Column chromatography with hexane:ethyl acetate mixtures is commonly used to isolate pure products.
Chemical Reactions Analysis
Nucleophilic Substitution at the C3-Bromine Position
The bromine atom at the 3-position undergoes nucleophilic substitution under mild conditions. This reactivity is leveraged to introduce diverse functional groups:
Key Observations :
-
The trifluoromethyl group enhances electrophilicity at C3, facilitating cross-coupling reactions.
-
Copper-catalyzed amination proceeds efficiently due to the electron-deficient nature of the aromatic system .
C–H Functionalization at the C3 Position
Visible-light photocatalysis enables regioselective C–H functionalization without requiring pre-functionalization:
Mechanistic Insights :
-
Radical intermediates generated under photoredox conditions selectively target the C3 position .
-
The trifluoromethyl group stabilizes transition states via electron-withdrawing effects, improving reaction efficiency .
Multicomponent Aza-Friedel–Crafts Reactions
Y(OTf)₃-catalyzed three-component reactions with aldehydes and amines yield C3-alkylated derivatives:
Advantages :
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-a]pyridine core undergoes electrophilic substitution at the C6 position:
Regioselectivity :
Scientific Research Applications
Medicinal Chemistry
1.1 Antiparasitic Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine, in treating neglected tropical diseases such as visceral leishmaniasis. A collaborative virtual screening effort demonstrated that modifications of the imidazo[1,2-a]pyridine scaffold could enhance antiparasitic activity and selectivity index against target pathogens while maintaining low toxicity to host cells .
1.2 Anticancer Properties
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. A study involving structure-activity relationship (SAR) analysis revealed that various substitutions on the imidazo[1,2-a]pyridine core can lead to enhanced potency against cancer cell lines. Compounds with trifluoromethyl groups have shown improved lipophilicity and cellular permeability, making them promising candidates for further development .
Synthesis and Reactivity
2.1 Synthetic Pathways
The synthesis of 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One notable method includes iron-catalyzed sulfonylmethylation of imidazo[1,2-a]pyridines, which allows for the introduction of various functional groups at specific positions on the aromatic ring .
Table 1: Common Synthetic Routes for Imidazo[1,2-a]pyridine Derivatives
| Synthesis Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Iron-Catalyzed Sulfonylmethylation | FeCl₃, Sodium Sulfinates | High | |
| Electrophilic Substitution | Bromine Sources | Moderate |
Material Science Applications
3.1 Fluorescent Materials
Compounds like 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine have been investigated for their potential use in organic light-emitting diodes (OLEDs). The presence of trifluoromethyl groups enhances electron-withdrawing properties, which can improve the stability and efficiency of fluorescent materials .
Table 2: Properties of Fluorescent Materials Based on Imidazo[1,2-a]pyridine Derivatives
| Compound | Emission Wavelength (nm) | Quantum Yield (%) | Application |
|---|---|---|---|
| 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine | 520 | 75 | OLEDs |
| Other Derivatives | Varies | Varies | Sensors |
Conclusion and Future Directions
The compound 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine presents a versatile scaffold with significant potential in medicinal chemistry and material science. Ongoing research is likely to uncover further applications and optimize its properties for therapeutic use and advanced material applications.
Future studies should focus on:
- Expanding the library of derivatives to explore additional biological activities.
- Investigating the mechanisms underlying its anticancer and antiparasitic effects.
- Enhancing synthetic methods for improved yield and efficiency.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Comparison of Bromophenyl Isomers
Trifluoromethyl Substitution Effects
The -CF₃ group is a critical modulator of physicochemical properties. For example:
- Imidazo[1,2-a]pyridine-3-carboxamide Derivatives: Substitution with -CF₃ at position 5 (as in the target compound) improves metabolic stability compared to non-fluorinated analogs, as seen in derivatives like N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide (CAS: 881010-80-6) .
Halogen Substituent Impact on Bioactivity
- The target compound’s bromine may similarly contribute to bioactivity .
Table 2: Bioactivity of Halogenated Imidazo[1,2-a]pyridines
Heterocycle Variations
- Benzo[b]selenophene-Fused Derivatives: Selenium-containing analogs synthesized via Se–Br exchange show unique optoelectronic properties, though the target compound lacks such modifications .
Biological Activity
2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₈H₄BrF₃N₂
- CAS Number : 1146615-86-2
- Molecular Weight : 251.03 g/mol
- Structure : The compound features a bromophenyl group and a trifluoromethyl group attached to the imidazo[1,2-a]pyridine core.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridines exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. In vitro studies demonstrated that it can induce apoptosis and disrupt microtubule assembly at concentrations as low as 20 μM, suggesting its potential as a microtubule-destabilizing agent .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 20 | Microtubule destabilization |
| HepG2 (Liver) | 15 | Induction of apoptosis |
Antimicrobial Properties
The imidazo[1,2-a]pyridine scaffold is known for its antimicrobial activity. Studies have reported that derivatives of this compound exhibit antibacterial effects against various strains of bacteria, including resistant strains. The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis .
Anti-inflammatory Effects
Compounds within the imidazo[1,2-a]pyridine class have shown promise in reducing inflammation. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
The biological activity of 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine can be attributed to several mechanisms:
- Microtubule Disruption : Similar to other anticancer agents, it disrupts the formation and stability of microtubules, leading to cell cycle arrest and apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : Potential interaction with specific receptors involved in inflammatory pathways has been suggested.
Study on Breast Cancer Cells
A study focused on the effects of the compound on MDA-MB-231 breast cancer cells showed that treatment with 10 μM resulted in a significant increase in caspase-3 activity (1.33 times), indicating enhanced apoptotic activity . Morphological changes consistent with apoptosis were observed under microscopy.
Antibacterial Screening
In another study evaluating antibacterial properties, derivatives of imidazo[1,2-a]pyridine were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the imidazo ring enhanced antibacterial efficacy, particularly against resistant strains .
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine?
- Methodological Answer : The compound can be synthesized via copper-catalyzed three-component coupling (TCC) reactions involving 2-aminopyridines, arylaldehydes, and alkynes. This method allows direct access to the imidazo[1,2-a]pyridine core under mild conditions . Advanced strategies include regioselective C-H functionalization or carbene transformations to introduce substituents like trifluoromethyl or bromophenyl groups, which enhance structural diversity . Characterization typically involves -NMR, -NMR, and HRMS for structural confirmation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?
- Methodological Answer : The scaffold exhibits diverse bioactivities, including COX-2 inhibition (e.g., derivatives with morpholine substitutions show IC = 0.07 µM ), anticancer, and antidiabetic properties . Activity depends on substituent size and electronic effects at C-3 and C-2 positions. For example, Mannich base modifications at C-3 significantly influence COX-2 selectivity .
Advanced Research Questions
Q. How can synthetic yields be optimized for copper-catalyzed reactions of imidazo[1,2-a]pyridines?
- Methodological Answer : Optimization strategies include:
- Screening copper catalysts (e.g., CuI vs. CuBr) to enhance regioselectivity in C-H bond activation .
- Using ligand-free conditions to simplify purification, as demonstrated in selenylation reactions with selenium powder .
- Adjusting solvent polarity (e.g., DMF vs. DMSO) to stabilize intermediates in multi-component reactions .
Q. How to address contradictions in bioactivity data, such as lack of antibacterial effects in certain derivatives?
- Methodological Answer : Contradictions may arise from substituent choice or assay conditions. For example, 2-thiosubstituted derivatives showed no antibacterial activity against gram-positive/negative bacteria, possibly due to poor membrane permeability or insufficient electron-withdrawing groups . Solutions include:
- Introducing polar functional groups (e.g., sulfonamides) to improve solubility.
- Testing under varied pH or using efflux pump inhibitors to enhance compound uptake.
Q. What computational approaches predict the biological targets of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Molecular docking and QSAR modeling are critical. For instance:
Q. How to study polymorph-dependent luminescence in imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Techniques include:
- Crystallizing the compound under controlled conditions (e.g., solvent evaporation vs. slow cooling) to isolate polymorphs.
- Time-dependent DFT calculations to analyze excited-state intramolecular proton transfer (ESIPT) mechanisms, as demonstrated for 6-cyano-2-(2′-hydroxyphenyl) derivatives emitting yellow, orange, or red light .
Q. What strategies improve regioselectivity in C-3 functionalization of imidazo[1,2-a]pyridines?
- Methodological Answer :
- Radical-mediated pathways using copper catalysts enable selenylation at C-3 without directing groups .
- Transition-metal-free conditions (e.g., N-chlorosuccinimide-promoted sulfenylation) minimize side reactions .
- Steric effects can be exploited: Bulky substituents at C-2 (e.g., 3-bromophenyl) direct electrophiles to C-3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
